molecular formula C27H41NO B13745446 Solasodiene

Solasodiene

Cat. No.: B13745446
M. Wt: 395.6 g/mol
InChI Key: OYNIUJOJEWHJPN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Solasodiene can be synthesized through various methods, including extraction from plant sources and chemical synthesis. One common method involves the extraction from the fruits of Solanum nigrum L. using microwave-assisted aqueous two-phase extraction (MAATPE) . This method optimizes the extraction yield by adjusting factors such as extraction temperature, time, and liquid-to-solid ratio .

Industrial Production Methods

Industrial production of this compound often involves the cultivation of Solanum species, followed by extraction and purification processes. Techniques such as high-performance liquid chromatography (HPLC) are used to ensure the purity and quality of the extracted this compound .

Chemical Reactions Analysis

Types of Reactions

Solasodiene undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its transformation into other biologically active compounds.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and catalysts. For example, the oxidation of this compound can be carried out using reagents like potassium permanganate or chromium trioxide under controlled conditions.

Major Products Formed

The major products formed from the reactions of this compound include solasonine and solamargine, which are glycoalkaloid derivatives . These derivatives have significant biological activities and are used in various medicinal applications.

Comparison with Similar Compounds

Solasodiene is often compared with other steroidal alkaloids, such as solanidine and diosgenin . While this compound shares some similarities with these compounds, it is unique in its specific biological activities and applications. For example, this compound has been shown to have more potent anticancer effects compared to solanidine .

List of Similar Compounds

  • Solanidine
  • Diosgenin
  • Solasonine
  • Solamargine

This compound’s unique properties and diverse applications make it a valuable compound in various fields of scientific research and industry.

Properties

IUPAC Name

5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-16,18-diene-6,2'-piperidine]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H41NO/c1-17-10-14-27(28-16-17)18(2)24-23(29-27)15-22-20-9-8-19-7-5-6-12-25(19,3)21(20)11-13-26(22,24)4/h5,7-8,17-18,20-24,28H,6,9-16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYNIUJOJEWHJPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC=C6)C)C)C)NC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H41NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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